Phenprocoumon Glucuronide Reference Standard: A Technical Guide to Synthesis and Characterization

Phenprocoumon Glucuronide Reference Standard: A Technical Guide to Synthesis and Characterization

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of phenprocoumon glucuronide, a critical reference standard for pharmaceutical research and development. Phenprocoumon, a coumarin-based anticoagulant, undergoes extensive phase II metabolism, with glucuronidation being a primary pathway.[1][2][3] The availability of a high-purity phenprocoumon glucuronide reference standard is paramount for accurate pharmacokinetic, toxicological, and clinical studies.[4][5] This guide delves into the chemical principles and practical methodologies for producing this essential analytical tool, designed for researchers, scientists, and drug development professionals. We will explore established synthetic routes, with a focus on the Koenigs-Knorr reaction, and detail the necessary analytical techniques for structural elucidation and purity assessment.

Introduction: The Significance of Phenprocoumon and its Glucuronide Metabolite

Phenprocoumon is a long-acting oral anticoagulant widely used in several European countries for the prevention and treatment of thromboembolic disorders.[1][6] As a vitamin K antagonist, it inhibits the synthesis of coagulation factors II, VII, IX, and X.[1] The drug is extensively metabolized in the liver, primarily through hydroxylation by CYP2C9 and CYP3A4 enzymes, followed by conjugation with glucuronic acid.[1] The resulting glucuronide conjugates are more water-soluble and are readily excreted from the body, mainly via the kidneys.[1][7]

The major metabolite found in human urine is the glucuronide conjugate.[3][8] Therefore, a well-characterized phenprocoumon glucuronide reference standard is indispensable for:

-

Quantitative Bioanalysis: Accurate measurement of the metabolite in biological matrices (plasma, urine) to understand the drug's pharmacokinetic profile.[9][10]

-

Metabolite Identification Studies: Confirmation of the structure of in vivo and in vitro generated metabolites.

-

Toxicological Assessments: Evaluating the potential biological activity or toxicity of the glucuronide metabolite.[4]

-

Doping Analysis: As a reference for detecting the use of certain drugs.[11]

Synthetic Strategies for Phenprocoumon Glucuronide

The synthesis of a drug glucuronide can be approached through several methods, including enzymatic and chemical routes.[11][12] While enzymatic methods using, for example, liver microsomes can produce the desired metabolite, they often result in low yields and can be expensive due to the cost of cofactors like UDP-glucuronic acid.[4][11] For the production of gram-scale quantities of a reference standard, chemical synthesis is often the more practical and scalable approach.[12]

The core of the chemical synthesis of an O-glucuronide, such as that of phenprocoumon, involves the formation of a glycosidic bond between the hydroxyl group of phenprocoumon and a protected glucuronic acid donor. The Koenigs-Knorr reaction is a classic and reliable method for this transformation.[13][14][15]

The Koenigs-Knorr Reaction: A Cornerstone of Glucuronide Synthesis

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[13][15] For the synthesis of phenprocoumon glucuronide, the key reactants are:

-

Phenprocoumon: The aglycone containing the hydroxyl group.

-

Protected Glucuronyl Bromide: Typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. The protecting groups (acetyl and methyl ester) are crucial to prevent side reactions and to direct the stereochemistry of the glycosidic bond.

The reaction proceeds via an SN2-like mechanism, where the alcohol (phenprocoumon) attacks the anomeric carbon of the glucuronyl bromide, displacing the bromide ion. The presence of a participating group at the C2 position of the glucuronyl donor (the acetyl group) provides anchimeric assistance, which helps to ensure the formation of the desired β-anomer, the stereoisomer typically produced in biological systems.[15][16]

Caption: Generalized workflow of the Koenigs-Knorr reaction for glucuronide synthesis.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents

| Reagent | Supplier | Purity |

| Phenprocoumon | Sigma-Aldrich | ≥97% |

| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Commercially available | ≥98% |

| Silver (I) carbonate | Acros Organics | 99% |

| Dichloromethane (DCM), anhydrous | Fisher Scientific | ≥99.8% |

| Sodium methoxide solution (0.5 M in methanol) | Sigma-Aldrich | |

| Dowex® 50WX8 hydrogen form resin | Sigma-Aldrich | |

| Methanol (MeOH), HPLC grade | Fisher Scientific | ≥99.9% |

| Acetonitrile (ACN), HPLC grade | Fisher Scientific | ≥99.9% |

| Formic acid, for mass spectrometry | Thermo Scientific | ≥99% |

Synthesis of Protected Phenprocoumon Glucuronide

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve phenprocoumon (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add silver (I) carbonate (1.5 eq). The mixture should be protected from light.

-

Addition of Glucuronyl Donor: Slowly add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (phenprocoumon) is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected phenprocoumon glucuronide.

Deprotection of the Glucuronide

-

Zemplén Deacetylation: Dissolve the purified protected phenprocoumon glucuronide in anhydrous methanol.

-

Base Addition: Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) to the solution.

-

Reaction Monitoring: Monitor the deacetylation reaction by TLC or HPLC. The reaction is typically complete within a few hours at room temperature.

-

Neutralization: Once the reaction is complete, neutralize the mixture with Dowex® 50WX8 hydrogen form resin until the pH is neutral.

-

Final Purification: Filter the resin and concentrate the filtrate under reduced pressure. The resulting crude product, phenprocoumon glucuronide methyl ester, can be further purified by preparative HPLC.

-

Saponification (Optional): If the free acid form of the glucuronide is desired, the methyl ester can be hydrolyzed using a mild base such as lithium hydroxide, followed by careful acidification.

Caption: Step-by-step workflow for the synthesis and purification of phenprocoumon glucuronide.

Characterization and Quality Control

The identity, purity, and stability of the synthesized phenprocoumon glucuronide reference standard must be rigorously confirmed using a combination of analytical techniques.[4][9]

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of both the phenprocoumon and glucuronic acid moieties. The coupling constant of the anomeric proton (H-1' of the glucuronic acid) is critical for confirming the β-configuration.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals and to confirm the point of conjugation between phenprocoumon and the glucuronic acid.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure by identifying characteristic fragments of both the aglycone and the glucuronic acid moiety.[17]

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

A primary technique for determining the purity of the reference standard.

-

A validated HPLC method with a suitable detector (e.g., UV or MS) should be used to quantify the main peak and any impurities.

-

Purity is typically reported as a percentage of the main peak area relative to the total peak area.

-

Quantitative Analysis

-

Quantitative NMR (qNMR): Can be used to determine the absolute purity (assay) of the reference standard by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.

Data Summary

| Analytical Technique | Parameter Measured | Expected Outcome |

| ¹H NMR | Chemical shifts, coupling constants | Signals corresponding to both phenprocoumon and glucuronic acid moieties. Anomeric proton J-coupling confirms β-linkage. |

| HRMS | Accurate mass | Measured mass within 5 ppm of the calculated theoretical mass. |

| HPLC-UV/MS | Peak purity, retention time | A single major peak with a purity of ≥95%. |

| qNMR | Absolute purity (assay) | Determination of the exact concentration of the reference standard. |

Conclusion

The synthesis of a high-purity phenprocoumon glucuronide reference standard is a critical undertaking that enables accurate and reliable bioanalytical studies essential for drug development and clinical monitoring. The Koenigs-Knorr reaction provides a robust and scalable method for the chemical synthesis of this important metabolite. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is imperative to ensure the identity, purity, and quality of the final reference standard. This guide provides a foundational framework for researchers and scientists to successfully produce and validate this essential analytical tool.

References

-

Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism, 11(7), 561–582. [Link]

-

Ullmann condensation. (2023, December 1). In Wikipedia. [Link]

-

Soars, M. G., Mattiuz, E. L., Jackson, D. A., Kulanthaivel, P., Ehlhardt, W. J., & Wrighton, S. A. (2002). Biosynthesis of drug glucuronides for use as authentic standards. Journal of Pharmacological and Toxicological Methods, 47(3), 161–168. [Link]

-

Phenprocoumon. (2024, March 5). In Wikipedia. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. [Link]

-

Görgens, C. (2017). Synthesis of Glucuronidated Metabolites as Reference Substances for Doping Analysis. reposiTUm. [Link]

-

Wang, G. T., Li, Y., Wang, J., & Chen, Y. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. The Journal of Organic Chemistry, 67(17), 6226–6229. [Link]

-

Williamson, G., & Clifford, M. N. (2017). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. RSC Advances, 7(64), 40224–40246. [Link]

-

Tan, Y., Zhang, Y., & Chen, B. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1104. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. [Link]

-

Li, Y., et al. (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry. [Link]

-

Marradi, M., et al. (2013). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 18(2), 1684-1717. [Link]

-

Klebl, B. M., & Muller, G. (2006). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. Arkat USA. [Link]

-

Koenigs–Knorr reaction. (2023, November 28). In Wikipedia. [Link]

-

Yeager, A. R., & Krouse, H. N. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2011(8), 254-267. [Link]

-

Finel, M. (2004). Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. Helda - University of Helsinki. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenprocoumon. PubChem. [Link]

-

PharmGKB. (n.d.). Phenprocoumon Pathway, Pharmacokinetics. [Link]

-

Gioiello, A., et al. (2014). Glucuronidation of bile acids under flow conditions: design of experiments and Koenigs–Knorr reaction optimization. Organic & Biomolecular Chemistry, 12(35), 6844-6850. [Link]

-

Meese, C. O., & Heinkele, G. (1994). A Regioselectively Labelled Reagent for the Koenigs-Knorr Synthesis of Deuterated Drug Conjugates. Journal of Labelled Compounds and Radiopharmaceuticals, 34(7), 687-691. [Link]

-

Ouzzine, M., et al. (2014). Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). ResearchGate. [Link]

-

de Vries, J. X., & Harenberg, J. (1985). Identification of phenprocoumon metabolites in human urine by high-performance liquid chromatography and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 338(2), 325-334. [Link]

-

Coman, S. M., et al. (2019). GREEN CATALYTIC SYNTHESIS OF PHENPROCOUMON. Studia Universitatis Babes-Bolyai Chemia, 64(1), 221-232. [Link]

-

Barrow, D. (2014). Contemporary Medicinal Chemistry of Glucuronides. [Link]

-

Heni, N., & Glogner, P. (1976). Pharmacokinetics of Phenprocoumon in Man Investigated Using a Gas Chromatographic Method of Drug Analysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 293(2), 183-186. [Link]

-

Tjaden, U. R., et al. (1998). Determination of phenprocoumon in plasma and urine using at-line solid-phase extraction-capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1161-1166. [Link]

Sources

- 1. Phenprocoumon - Wikipedia [en.wikipedia.org]

- 2. Phenprocoumon | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of phenprocoumon metabolites in human urine by high-performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of drug glucuronides for use as authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. ClinPGx [clinpgx.org]

- 7. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]

- 8. Pharmacokinetics of phenprocoumon in man investigated using a gas chromatographic method of drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of phenprocoumon in plasma and urine using at-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositum.tuwien.at [repositum.tuwien.at]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

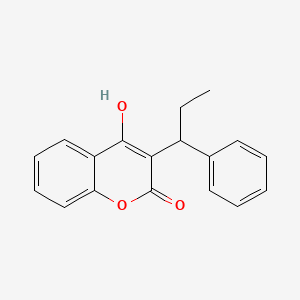

Figure 1. Chemical Structure of Phenprocoumon.

Figure 1. Chemical Structure of Phenprocoumon.